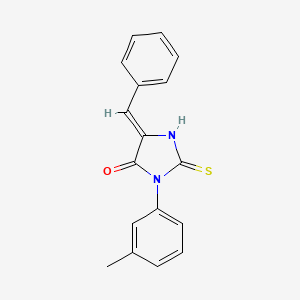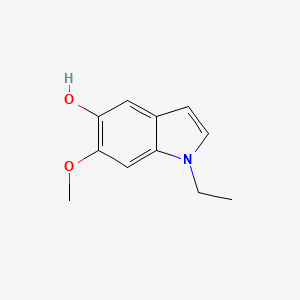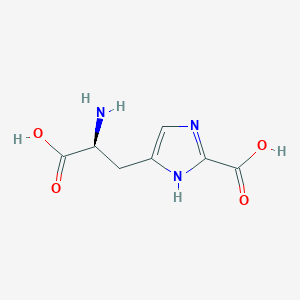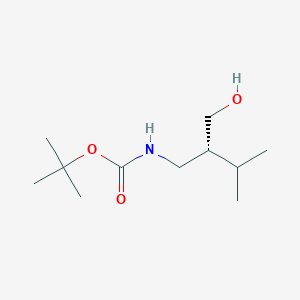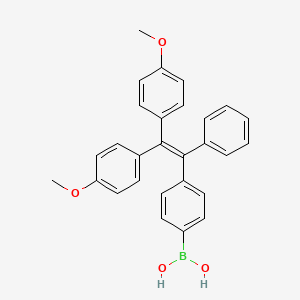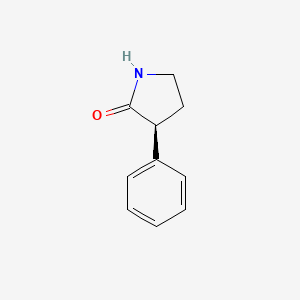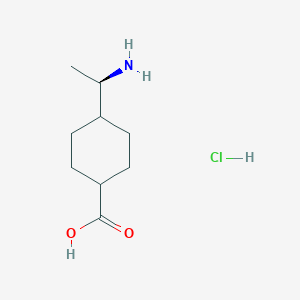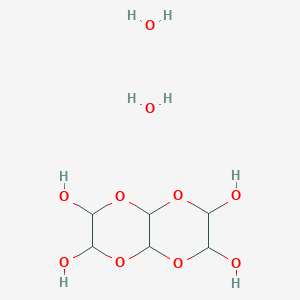
Glyoxalhydratetrimer dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a trimeric form of glyoxal, which is a reactive electrophilic species formed during various processes such as lipid peroxidation and DNA oxidation . Glyoxalhydratetrimer dihydrate is of interest in fields such as polymer and materials science due to its potential role as a crosslinking agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glyoxalhydratetrimer dihydrate can be synthesized in the laboratory by dissolving glyoxal in water, leading to the formation of its hydrated trimeric form . The reaction typically involves the hydration of glyoxal, which can be facilitated by the presence of water or other solvents.
Industrial Production Methods
Commercially, glyoxal is produced by the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst or by the liquid-phase oxidation of acetaldehyde with nitric acid . The hydrated trimer form is then obtained by dissolving glyoxal in water and allowing it to hydrate.
Analyse Des Réactions Chimiques
Types of Reactions
Glyoxalhydratetrimer dihydrate, being an aldehyde, undergoes various chemical reactions, including:
Oxidation: Aldehydes are readily oxidized to carboxylic acids.
Self-condensation or Polymerization: These reactions are often catalyzed by acids and are exothermic.
Autoxidation: Aldehydes can react with air to form peroxo acids and ultimately carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents can convert this compound to carboxylic acids.
Acids: Catalysts for self-condensation or polymerization reactions.
Major Products
Carboxylic Acids: Formed through oxidation reactions.
Polymers: Resulting from self-condensation or polymerization reactions.
Applications De Recherche Scientifique
Glyoxalhydratetrimer dihydrate has several scientific research applications, including:
Mécanisme D'action
Glyoxalhydratetrimer dihydrate exerts its effects through its reactive electrophilic species, glyoxal. Glyoxal can cause damage to proteins and nucleotides, leading to various diseases such as diabetes . It reacts with free guanines in RNAs, which can be used for chemical probing of RNA structure . Additionally, glyoxal is involved in protein glycation, creating catalytic sites for free radical generation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyoxal: The monomeric form of glyoxalhydratetrimer dihydrate.
Methylglyoxal: A related compound with similar reactive properties.
Glyoxylic Acid: Another related compound with similar chemical behavior.
Uniqueness
This compound is unique due to its trimeric form and its ability to act as a crosslinking agent in polymer and materials science . Its hydrated form provides a model for understanding the behavior of glyoxal in aqueous environments .
Propriétés
Formule moléculaire |
C6H14O10 |
|---|---|
Poids moléculaire |
246.17 g/mol |
Nom IUPAC |
2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol;dihydrate |
InChI |
InChI=1S/C6H10O8.2H2O/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6;;/h1-10H;2*1H2 |
Clé InChI |
IELXRUCMRJAJSV-UHFFFAOYSA-N |
SMILES canonique |
C1(C(OC2C(O1)OC(C(O2)O)O)O)O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


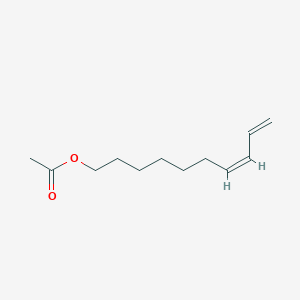

![Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B12942563.png)
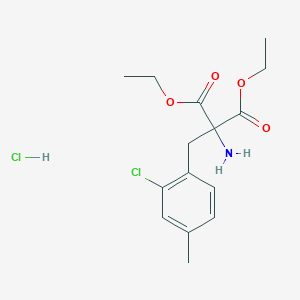
![8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate](/img/structure/B12942573.png)

